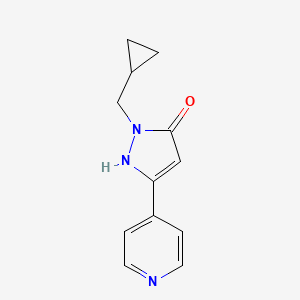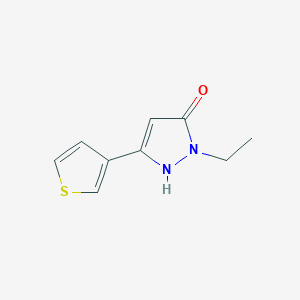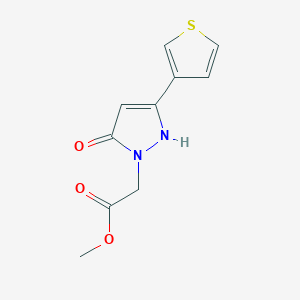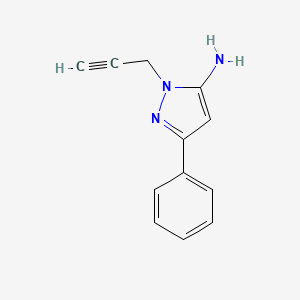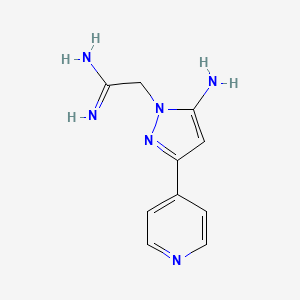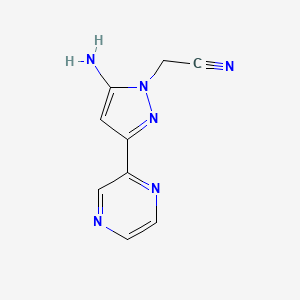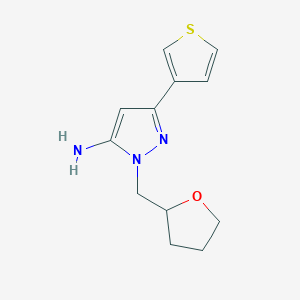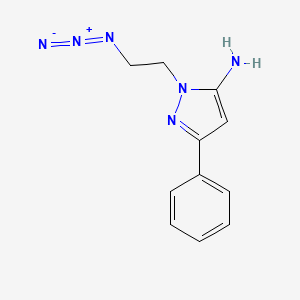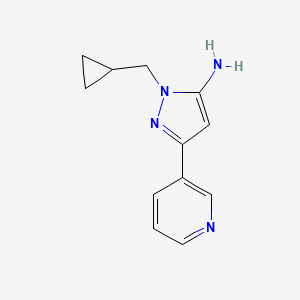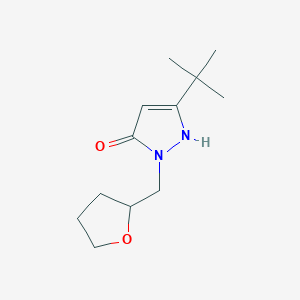
3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol, also known as tert-butyl (THF) pyrazol-5-ol, is a novel pyrazol-5-ol derivative with a wide range of potential applications in scientific research. This compound has been extensively studied in recent years due to its unique structure, which combines the properties of pyrazol-5-ols and tert-butyl groups.
Applications De Recherche Scientifique
Antitumor Potential of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and evaluated for their antitumor properties, showcasing the potential of 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol and related compounds in cancer research. Notably, certain benzimidazole derivatives exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyrazole-based compounds in oncology (Abonía et al., 2011).
Synthesis and Reactivity
Studies on the synthesis and reactivity of pyrazole derivatives, including the ambient-temperature synthesis of novel compounds, enrich our understanding of their chemical properties and potential applications in developing new materials and molecules for various scientific fields (Becerra et al., 2021). These insights are instrumental for synthetic chemistry and the creation of novel compounds with specific functions.
Supramolecular Chemistry
Investigations into the supramolecular structures of pyrazole derivatives reveal their capacity to form intricate hydrogen-bonded networks, which is essential for the development of new materials with specialized properties, such as enhanced stability, selectivity, or catalytic activity (Castillo et al., 2009). These findings have implications for materials science, nanotechnology, and the design of functional molecular systems.
Structural Characterization
The structural characterization of pyrazole derivatives through X-ray crystallography and other techniques provides essential information on their molecular geometries and potential for forming stable structures suitable for various applications, from pharmaceuticals to materials engineering (Ivanov et al., 2020). This knowledge is crucial for the rational design of compounds with desired physical and chemical properties.
Propriétés
IUPAC Name |
5-tert-butyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)10-7-11(15)14(13-10)8-9-5-4-6-16-9/h7,9,13H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWOYTNSGTXPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





